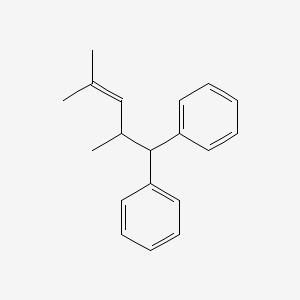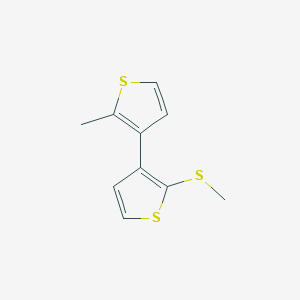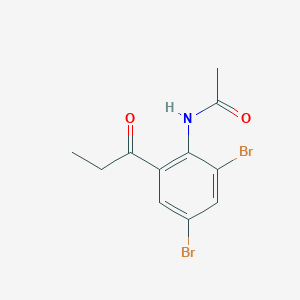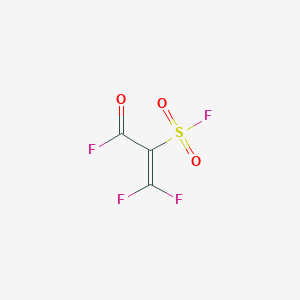![molecular formula C12H16N2S B14385077 N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine CAS No. 89536-46-9](/img/structure/B14385077.png)
N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine: is a heterocyclic compound that contains a seven-membered ring with nitrogen and sulfur atoms. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method is the heterocyclization of aliphatic diamines with suitable reagents. For example, the reaction of aliphatic diamines with N,N,N’,N’-tetramethylmethanediamine and 1,2-ethanedithiol in the presence of a catalyst like samarium(III) chloride hexahydrate can yield the desired azepine derivative .
Industrial Production Methods: Industrial production of this compound may involve scalable one-pot synthesis procedures. These methods often utilize multicomponent heterocyclization reactions to efficiently produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted azepine derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8H-Thieno[2,3-d]azepin-7-amine: A related compound with similar structural features.
7-Chloro-8H-thieno[3,2-c]azepin-8-one: Another thienoazepine derivative with distinct chemical properties.
Uniqueness: N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine is unique due to its specific substitution pattern and the presence of diethyl groups. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
89536-46-9 |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
N,N-diethyl-8H-thieno[2,3-d]azepin-7-amine |
InChI |
InChI=1S/C12H16N2S/c1-3-14(4-2)12-9-11-10(5-7-13-12)6-8-15-11/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
HMBRUZZVEUWEJE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=CC2=C(C1)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)

![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)


![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
